Cas no 2137852-53-8 (8'-(propan-2-yl)-7',8'-dihydro-6'H-spiroazetidine-3,5'-imidazo1,2-apyrimidine-7'-one)

2137852-53-8 structure
Produktname:8'-(propan-2-yl)-7',8'-dihydro-6'H-spiroazetidine-3,5'-imidazo1,2-apyrimidine-7'-one
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiroazetidine-3,5'-imidazo1,2-apyrimidine-7'-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- EN300-844059
- 2137852-53-8
- 8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one
- 8'-(propan-2-yl)-7',8'-dihydro-6'H-spiroazetidine-3,5'-imidazo1,2-apyrimidine-7'-one
-
- Inchi: 1S/C11H16N4O/c1-8(2)15-9(16)5-11(6-12-7-11)14-4-3-13-10(14)15/h3-4,8,12H,5-7H2,1-2H3
- InChI-Schlüssel: XKYMQNBQSBSMRA-UHFFFAOYSA-N
- Lächelt: O=C1CC2(CNC2)N2C=CN=C2N1C(C)C
Berechnete Eigenschaften
- Genaue Masse: 220.13241115g/mol
- Monoisotopenmasse: 220.13241115g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 313
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topologische Polaroberfläche: 50.2Ų
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiroazetidine-3,5'-imidazo1,2-apyrimidine-7'-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844059-2.5g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 95.0% | 2.5g |
$2828.0 | 2025-02-21 | |
Enamine | EN300-844059-5g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 5g |
$4184.0 | 2023-09-02 | ||
Enamine | EN300-844059-5.0g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 95.0% | 5.0g |
$4184.0 | 2025-02-21 | |
Enamine | EN300-844059-10.0g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 95.0% | 10.0g |
$6205.0 | 2025-02-21 | |
Enamine | EN300-844059-10g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 10g |
$6205.0 | 2023-09-02 | ||
Enamine | EN300-844059-1g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 1g |
$1442.0 | 2023-09-02 | ||
Enamine | EN300-844059-1.0g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 95.0% | 1.0g |
$1442.0 | 2025-02-21 | |
Enamine | EN300-844059-0.25g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 95.0% | 0.25g |
$1328.0 | 2025-02-21 | |
Enamine | EN300-844059-0.05g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 95.0% | 0.05g |
$1212.0 | 2025-02-21 | |
Enamine | EN300-844059-0.1g |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidine]-7'-one |
2137852-53-8 | 95.0% | 0.1g |
$1269.0 | 2025-02-21 |
8'-(propan-2-yl)-7',8'-dihydro-6'H-spiroazetidine-3,5'-imidazo1,2-apyrimidine-7'-one Verwandte Literatur
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
2137852-53-8 (8'-(propan-2-yl)-7',8'-dihydro-6'H-spiroazetidine-3,5'-imidazo1,2-apyrimidine-7'-one) Verwandte Produkte
- 2228388-72-3(2,2-dimethyl-3-(1-methyl-1H-indol-6-yl)cyclopropylmethanamine)
- 1806299-57-9(Ethyl 3-nitro-6-(trifluoromethyl)picolinate)
- 439096-81-8(3-(Benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopentacpyridine-4-carbonitrile)
- 1448128-02-6(1-(2-chlorophenyl)-3-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylurea)
- 1638612-56-2({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride)
- 1261982-78-8(3-Pyridinecarboxylic acid, 2-chloro-5-(3-chloro-2-methylphenyl)-)
- 514856-37-2(2-(5-Formyl-2-methoxybenzyl)thio-4-methyl-6-(trifluoromethyl)nicotinonitrile)
- 2503207-41-6(1-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride)
- 1637490-85-7(6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine)
- 1903952-19-1(3-(3-fluoro-4-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
